![molecular formula C19H15NO2S B5616131 N-(3-benzoylphenyl)-2-(2-thienyl)acetamide](/img/structure/B5616131.png)
N-(3-benzoylphenyl)-2-(2-thienyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-Benzoylphenyl)-2-(2-thienyl)acetamide and related compounds often involves multistep chemical reactions, highlighting the importance of selecting appropriate reagents and conditions to achieve high yields and purity. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a structurally related compound, was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions, showcasing a method that could potentially be adapted for N-(3-Benzoylphenyl)-2-(2-thienyl)acetamide (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-Benzoylphenyl)-2-(2-thienyl)acetamide has been elucidated using various spectroscopic techniques and crystallography. These studies reveal intricate details about bond lengths, angles, and spatial arrangement, contributing to our understanding of how structural features influence biological activity and chemical reactivity. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide indicates intermolecular N-H...O hydrogen bonds, which are crucial for stabilizing the crystal structure and could also play a role in the molecular interactions of N-(3-Benzoylphenyl)-2-(2-thienyl)acetamide (Marinova et al., 2022).
properties
IUPAC Name |
N-(3-benzoylphenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-18(13-17-10-5-11-23-17)20-16-9-4-8-15(12-16)19(22)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEXUDYAXAQIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(phenylcarbonyl)phenyl]-2-(thiophen-2-yl)acetamide |
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